N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride
Overview
Description
“N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 955979-18-7 . It has a molecular weight of 214.72 . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H14N2O2S.ClH/c1-8(11(2,9)10)6-3-4-7-5-6;/h6-7H,3-5H2,1-2H3;1H
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 214.72 .Scientific Research Applications
Molecular and Supramolecular Structures
Research has explored the molecular and supramolecular structures of related sulfonamide compounds, showing their potential in forming hydrogen-bonded dimers and layers through N-H...N hydrogen bonding. These structures exhibit varied torsion angles and molecular interactions, including π-π stacking, indicating their applicability in studying molecular conformation and interaction dynamics (Jacobs, Chan, & O'Connor, 2013).
Coordination Chemistry
The coordination of silver atoms by N-(pyridin-2-yl)methanesulfonamide ligands in a dinuclear molecule has been reported, showcasing the role of such ligands in forming metal-organic frameworks with specific geometries (Hu & Yeh, 2013).
Synthetic Organic Chemistry
Sulfonamides derived from serine and threonine have been utilized in reactions to afford pyrrolidin-3-ones, highlighting the synthetic versatility of sulfonamide compounds in generating cyclic structures with potential pharmaceutical applications (Králová et al., 2019).
Proton Brake Mechanism
The addition of methane sulfonic acid to certain N-pyridyl derivatives has been shown to decelerate rotation around molecular bonds, suggesting applications in molecular machines and materials science for controlling molecular motion (Furukawa et al., 2020).
Catalysis and Ionic Liquids
N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide has been involved in the synthesis of a bio-renewable ionic liquid demonstrating catalytic activity in the synthesis of pyridines, underscoring its role in green chemistry and sustainable processes (Tamaddon & Azadi, 2018).
Crystallography and Structural Analysis
Structural studies of sulfonamide derivatives have contributed to understanding molecular geometry, intermolecular interactions, and hydrogen bonding patterns, relevant to material science, drug design, and crystal engineering (Dey et al., 2015).
Electrooptic and Nonlinear Optical Materials
The chemical architecture of sulfonamide-based chromophores influences thin-film microstructure and optical/electrooptic responses, indicating their utility in fabricating materials for photonic and electronic applications (Facchetti et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
N-methyl-N-pyrrolidin-3-ylmethanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-8(11(2,9)10)6-3-4-7-5-6;/h6-7H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQECDOZPXSNTCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)S(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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